molecular formula C9H12O2 B13620198 2-(5-Methylfuran-3-yl)cyclobutan-1-ol

2-(5-Methylfuran-3-yl)cyclobutan-1-ol

Katalognummer: B13620198
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: KRNKAEOKAGHQQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Methylfuran-3-yl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring attached to a furan ring with a methyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylfuran-3-yl)cyclobutan-1-ol typically involves the cycloaddition reactions of furan derivatives. One common method is the [2+2] cycloaddition of 5-methylfuran with cyclobutanone under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the cyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Methylfuran-3-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the substituent but often involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(5-Methylfuran-3-yl)cyclobutan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(5-Methylfuran-3-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-Methylfuran-3-yl)cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and a furan ring with a methyl group. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C9H12O2

Molekulargewicht

152.19 g/mol

IUPAC-Name

2-(5-methylfuran-3-yl)cyclobutan-1-ol

InChI

InChI=1S/C9H12O2/c1-6-4-7(5-11-6)8-2-3-9(8)10/h4-5,8-10H,2-3H2,1H3

InChI-Schlüssel

KRNKAEOKAGHQQA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CO1)C2CCC2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.